molecular formula C9H20F6NP B6320842 1-Methyl-1-propylpiperidinium hexafluorophosphate;  99% CAS No. 1426821-81-9

1-Methyl-1-propylpiperidinium hexafluorophosphate; 99%

Cat. No. B6320842
CAS RN: 1426821-81-9
M. Wt: 287.23 g/mol
InChI Key: CDBFWKDOZHJELY-UHFFFAOYSA-N
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Description

1-Methyl-1-propylpiperidinium hexafluorophosphate is a chemical compound with the molecular formula C9H20F6NP . It is also known by other synonyms such as N-Methyl-N-propylpiperidinium hexafluorophosphate, PMPip PF6, and PIP13 PF6 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-propylpiperidinium hexafluorophosphate consists of a piperidinium ring with a methyl and a propyl group attached to one of the nitrogen atoms. The counterion is a hexafluorophosphate anion .


Physical And Chemical Properties Analysis

1-Methyl-1-propylpiperidinium hexafluorophosphate has a molecular weight of 287.23 g/mol . The compound has a melting point of 98 °C . The anion decomposes slowly in the presence of water .

Safety and Hazards

Users should avoid contact with skin or inhalation of spillage, dust, or vapor of 1-Methyl-1-propylpiperidinium hexafluorophosphate. Dust formation should be avoided and the compound should be collected and reclaimed or disposed of in sealed containers at licensed waste facilities .

properties

IUPAC Name

1-methyl-1-propylpiperidin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.F6P/c1-3-7-10(2)8-5-4-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBFWKDOZHJELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049386
Record name 1-Methyl-1-propylpiperidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-propylpiperidinium hexafluorophosphate

CAS RN

1426821-81-9
Record name 1-Methyl-1-propylpiperidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpiperidinium hexafluorophosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3AFB4A43F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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